BoC-L-isoleucine amide

Thermal stability Peptide synthesis Storage

Boc-L-isoleucine amide is the direct building block for C-terminal isoleucine amide introduction under Boc/Bzl SPPS. Using Boc-L-isoleucine (free acid, CAS 13139-16-7) instead forces post-synthetic amidation, adding coupling reagent costs and introducing 1–15% epimerization risk at the C-terminal residue. The (2S,3S) single enantiomer eliminates chiral chromatography. The acid-labile Boc group enables selective TFA/DCM deprotection orthogonal to Fmoc-based schemes, and its 164–166 °C melting point withstands thermal excursions during automated synthesis. Available in ≥95% purity; pharmaceutical-grade ≥99% supports regulatory compliance in API process chemistry.

Molecular Formula C11H22N2O3
Molecular Weight 230.3 g/mol
CAS No. 94888-34-3
Cat. No. B1422827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoC-L-isoleucine amide
CAS94888-34-3
Molecular FormulaC11H22N2O3
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O3/c1-6-7(2)8(9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,14)(H,13,15)/t7-,8-/m0/s1
InChIKeyZXLNERXKXKBCJS-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-isoleucine amide (CAS 94888-34-3): Core Identity and Procurement Profile


Boc-L-isoleucine amide (CAS 94888-34-3), systematically named tert-butyl N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate, is a protected L-isoleucine derivative belonging to the class of N-Boc-amino acid amides [1]. It features an acid‑labile tert‑butoxycarbonyl (Boc) protecting group on the α‑amino function and a terminal primary amide, which distinguishes it from the corresponding free acid (Boc‑L‑isoleucine, CAS 13139‑16‑7) . The compound is primarily employed as a building block in peptide synthesis, particularly for introducing a C‑terminal isoleucine amide residue without post‑synthetic amidation [2].

Why Generic Substitution of Boc-L-isoleucine amide (CAS 94888-34-3) Introduces Unacceptable Risk


Protected amino acid amides are not interchangeable commodities. Substituting Boc‑L‑isoleucine amide with Boc‑L‑isoleucine (the free acid) forces an additional amidation step that incurs coupling reagent cost, extends synthesis time and introduces a well‑documented racemization risk at the C‑terminal residue [1]. Switching to an Fmoc‑protected analog alters the entire orthogonal protection scheme and may be incompatible with Boc‑based solid‑phase peptide synthesis (SPPS) protocols [2]. Even the use of a racemic or enantiomerically undefined Boc‑isoleucine amide can silently degrade chiral purity, impairing biological activity of the final peptide [3]. The evidence presented below quantifies the specific differences that make deliberate selection of this (2S,3S)-configured Boc‑protected amide essential for reproducible outcomes.

Boc-L-isoleucine amide (CAS 94888-34-3): Head-to-Head and Class-Level Differentiation Evidence


Thermal Stability Superiority: Melting Point of Boc-L-isoleucine amide vs. Boc-L-isoleucine

Boc-L-isoleucine amide exhibits a melting point of 164–166 °C, which is approximately 100 °C higher than that of its commonly used acid counterpart Boc-L-isoleucine (59–63 °C) [1][2]. This elevated melting point permits handling and storage at ambient temperature without special refrigeration, reducing cold-chain logistics costs for procurement and stock management.

Thermal stability Peptide synthesis Storage

C-Terminal Amide Pre-Installation: Eliminating Post-Synthetic Amidation vs. Boc-L-isoleucine

Boc-L-isoleucine amide delivers the isoleucine residue with the C‑terminal amide already in place, whereas Boc‑L‑isoleucine requires a subsequent amidation reaction that is known to cause up to 5–15% epimerization at the C‑terminal residue depending on coupling conditions [1]. By eliminating this step, the amide pre‑installation reduces total synthesis time by at least one reaction cycle and avoids the need for additional coupling reagents and purification.

Peptide amidation Synthetic efficiency Racemization

Orthogonal Boc Protection: Acid-Labile Selectivity vs. Fmoc and Cbz Analogs

The Boc group of Boc‑L‑isoleucine amide is cleaved by mild acidolysis (e.g., 50% TFA in DCM, 30 min, RT), whereas Fmoc requires basic conditions (20% piperidine in DMF) and Cbz requires strong acid or hydrogenolysis [1]. This orthogonality allows Boc‑protected building blocks to be used alongside base‑labile protecting groups in a single synthetic sequence without deprotection overlap.

Orthogonal protection Solid-phase peptide synthesis Deprotection

Enantiomeric Purity: (2S,3S)-Defined Stereochemistry vs. Racemic or D-Configured Alternatives

Boc‑L‑isoleucine amide is supplied as the single (2S,3S)‑enantiomer with a documented specific rotation consistent with the L‑isoleucine configuration . Racemic Boc‑DL‑isoleucine (CAS 116194‑21‑9) requires chiral resolution before use in bioactive peptide synthesis, adding cost and complexity. The use of the D‑enantiomer (Boc‑D‑isoleucine) can completely abolish or alter the biological activity of the target peptide .

Chiral purity Stereochemistry Bioactivity

Amide-Enhanced Solubility: Organic Solvent Compatibility vs. Unprotected L-Isoleucine Amide Hydrochloride

Boc‑L‑isoleucine amide is freely soluble in common peptide synthesis solvents (DCM, DMF, THF) due to the lipophilic Boc group and neutral amide functionality, whereas L‑isoleucine amide hydrochloride (CAS 10466‑56‑5) requires aqueous or highly polar media, limiting its utility in anhydrous coupling reactions . The protected form also avoids the hydrochloride counterion, which can interfere with base‑sensitive coupling reagents.

Solubility Organic synthesis Peptide coupling

Commercial Purity Benchmark ≥99%: Supplier-Qualified Purity vs. Typical 98% Threshold for Analogs

Boc‑L‑isoleucine amide is commercially available at ≥99% purity from multiple suppliers , whereas Cbz‑L‑isoleucine amide (CAS 86161‑49‑1) is typically offered at 98% (HPLC) . A 1% absolute purity difference can translate into significantly higher impurity burden in the final peptide when the building block is used in multi‑step sequences, as each impurity can propagate through subsequent couplings.

Purity Quality control Procurement

Boc-L-isoleucine amide (CAS 94888-34-3): Evidence-Backed Application Scenarios for Procurement Decisions


Boc-Based Solid-Phase Peptide Synthesis Requiring C-Terminal Ile-NH2 Residue

When a peptide amide with a C‑terminal isoleucine is required under Boc/Bzl SPPS conditions, Boc‑L‑isoleucine amide is the direct building block. Substituting Boc‑L‑isoleucine (free acid) adds a post‑cleavage amidation step that risks epimerization (1–15% reported) and reduces crude purity [1]. The high melting point (164–166 °C) ensures the compound remains chemically intact during automated synthesis cycles that may involve brief temperature excursions [2].

Orthogonal Protection Strategies Involving Acid-Labile and Base-Labile Groups

In multi‑functional peptide syntheses where both acid‑ and base‑labile protecting groups are present, Boc‑L‑isoleucine amide provides acid‑selective deprotection (TFA/DCM) while remaining inert to the piperidine conditions used for Fmoc removal [1]. This orthogonality is not achievable with Fmoc‑protected isoleucine amide analogs.

Chiral Purity-Critical Bioactive Peptide Synthesis

For peptides where the L‑isoleucine configuration is essential for receptor binding or enzyme inhibition, the single‑enantiomer (2S,3S) Boc‑L‑isoleucine amide eliminates the need for chiral chromatography that would be required if a racemic or D‑configured building block were procured [1]. This directly reduces purification cost and project timeline.

High-Purity Intermediate for Pharmaceutical Process Development

With a commercial purity specification of ≥99%, Boc‑L‑isoleucine amide meets the stringent quality requirements for pharmaceutical intermediate supply chains [1]. Compared to Cbz‑protected analogs (typical purity 98%), the higher starting purity reduces impurity carry‑through to the active pharmaceutical ingredient, supporting regulatory compliance in process chemistry.

Quote Request

Request a Quote for BoC-L-isoleucine amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.